A Technical Guide to the Structural Elucidation of 2-(Ethylsulfonyl)ethanamine
A Technical Guide to the Structural Elucidation of 2-(Ethylsulfonyl)ethanamine
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 2-(Ethylsulfonyl)ethanamine (CAS No: 173336-82-8).[1] Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to detail the causal reasoning behind the selection of analytical techniques and the logic of spectral interpretation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating workflow that confirms the molecular identity, functional group composition, and atomic connectivity of the target compound. Each section includes field-proven experimental protocols, data interpretation frameworks, and visual aids generated using Graphviz to ensure clarity and reproducibility.
Introduction: The Analyte in Focus
2-(Ethylsulfonyl)ethanamine is a versatile intermediate compound recognized for its utility in pharmaceutical and agrochemical synthesis.[1][2] Its structure incorporates a primary amine, a reactive nucleophile, and an ethylsulfonyl moiety, which can enhance polarity and modulate pharmacokinetic properties.[3] The precise arrangement of these functional groups is critical to its reactivity and intended function in subsequent synthetic steps. Therefore, unambiguous structural verification is a non-negotiable prerequisite for its use in research and development.
This guide presents a systematic approach to confirming its structure, C₄H₁₁NO₂S, which has a molecular weight of 137.20 g/mol .[1][4] We will leverage the distinct strengths of three core analytical techniques: Mass Spectrometry for molecular mass and fragmentation, Infrared Spectroscopy for functional group identification, and Nuclear Magnetic Resonance for mapping the precise atomic framework.
Caption: Chemical structure of 2-(Ethylsulfonyl)ethanamine.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
2.1. Rationale and Approach
Mass Spectrometry (MS) serves as the initial and most direct method for determining the molecular weight of an analyte. For 2-(Ethylsulfonyl)ethanamine, we employ Electrospray Ionization (ESI) in positive ion mode, a soft ionization technique ideal for polar molecules, which generates a protonated molecular ion ([M+H]⁺). This provides immediate confirmation of the molecular mass. Subsequent fragmentation via tandem MS (MS/MS) is used to break the molecule into smaller, characteristic pieces, offering corroborative evidence for the proposed structure. The fragmentation patterns of amines are well-documented, typically involving cleavage at the Cα-Cβ bond or C-N bond, which provides a predictable pathway for structural verification.[5]
2.2. Experimental Protocol: LC-MS/MS Analysis
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Sample Preparation: Accurately weigh 1 mg of 2-(Ethylsulfonyl)ethanamine and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1 µg/mL using the same solvent system.
-
Chromatographic Separation (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range (Full Scan): m/z 50-500.
-
MS/MS: Perform product ion scans on the precursor ion corresponding to [M+H]⁺ (predicted at m/z 138.06).
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
2.3. Expected Data and Interpretation
The primary goal is to observe the protonated molecular ion and characteristic fragment ions that align with the known structure.
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Identity | Comments |
|---|---|---|---|
| [M+H]⁺ | 138.06 | Protonated Parent Molecule | Confirms the molecular weight of 137.20 Da. |
| [M-C₂H₄+H]⁺ | 110.04 | Loss of ethylene | Fragmentation of the ethylamine chain. |
| [C₂H₅SO₂]⁺ | 93.01 | Ethylsulfonyl cation | Cleavage of the S-C bond. |
| [C₂H₆N]⁺ | 44.05 | Iminium ion | Result of α-cleavage, a characteristic fragment for primary amines.[6] |
Caption: Predicted major fragmentation pathway for 2-(Ethylsulfonyl)ethanamine.
Infrared Spectroscopy: Functional Group Fingerprinting
3.1. Rationale and Approach
Infrared (IR) Spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule.[7][8] Covalent bonds vibrate at specific frequencies, and when exposed to IR radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. For 2-(Ethylsulfonyl)ethanamine, we expect to see characteristic absorptions for the N-H bonds of the primary amine and the S=O bonds of the sulfonyl group.
3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount (approx. 1-2 mg) of the solid 2-(Ethylsulfonyl)ethanamine sample directly onto the ATR crystal.
-
Data Acquisition:
-
Ensure the ATR crystal is clean by running a background scan.
-
Lower the instrument's anvil to bring the sample into firm contact with the crystal.
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Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a baseline correction and peak-picking on the resulting spectrum.
3.3. Expected Data and Interpretation
The presence of sharp, distinct peaks in specific regions of the IR spectrum provides definitive evidence for the key functional groups.
Table 2: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Comments |
|---|---|---|---|
| 3400-3250 | N-H stretch | Primary Amine (-NH₂) | A broad band, often appearing as a doublet, is characteristic of primary amines.[9][10] |
| 1650-1580 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration, confirming the -NH₂ group.[9] |
| 1350-1300 | S=O asymmetric stretch | Sulfonyl (-SO₂-) | Strong, sharp absorption band. |
| 1150-1120 | S=O symmetric stretch | Sulfonyl (-SO₂-) | Strong, sharp absorption band. |
| 2980-2850 | C-H stretch | Alkyl (-CH₂, -CH₃) | Standard aliphatic C-H stretching vibrations. |
Caption: A streamlined workflow for functional group analysis using ATR-FTIR.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
4.1. Rationale and Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of an organic molecule.[8][11] By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, we can determine the number of unique atoms, their neighboring atoms, and their spatial relationships. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are employed to unambiguously link protons to adjacent protons and to their directly attached carbons, respectively, providing a complete and validated structural map.[11]
4.2. Experimental Protocol: 1D and 2D NMR
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Sample Preparation: Dissolve 10-15 mg of 2-(Ethylsulfonyl)ethanamine in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[12][13]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY (Correlated Spectroscopy) spectrum to identify proton-proton couplings.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct carbon-proton attachments.
-
4.3. Expected Data and Interpretation
The structure of 2-(Ethylsulfonyl)ethanamine contains four distinct carbon environments and four distinct proton environments (excluding the exchangeable amine protons).
¹H NMR Analysis:
-
Ethyl Group (CH₃CH₂-SO₂): A triplet (3H) for the -CH₃ group coupled to the adjacent -CH₂ group, and a quartet (2H) for the -CH₂ group coupled to the -CH₃ group.
-
Ethanamine Chain (-SO₂-CH₂CH₂-NH₂): Two distinct triplets (2H each). The protons on the carbon adjacent to the electron-withdrawing sulfonyl group will be significantly downfield (higher ppm) compared to the protons on the carbon adjacent to the amine.
-
Amine Protons (-NH₂): A broad singlet (2H) that is exchangeable with D₂O.
¹³C NMR Analysis:
-
Four distinct signals are expected, one for each unique carbon atom in the molecule. The carbons closer to the electronegative sulfonyl group and nitrogen atom will appear further downfield.[14]
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H δ (ppm), Multiplicity, Int. | ¹³C δ (ppm) | COSY Correlations | HSQC Correlation |
|---|---|---|---|---|
| CH₃ -CH₂-SO₂- | ~1.4, triplet, 3H | ~7 | -CH₂-SO₂- | C: ~7, H: ~1.4 |
| CH₃-CH₂ -SO₂- | ~3.1, quartet, 2H | ~52 | -CH₃ | C: ~52, H: ~3.1 |
| -SO₂-CH₂ -CH₂-NH₂ | ~3.4, triplet, 2H | ~55 | -CH₂-NH₂ | C: ~55, H: ~3.4 |
| -SO₂-CH₂-CH₂ -NH₂ | ~3.2, triplet, 2H | ~38 | -SO₂-CH₂- | C: ~38, H: ~3.2 |
| -NH₂ | ~1.8, broad singlet, 2H | N/A | None | N/A |
Caption: Integration of 1D and 2D NMR data to confirm the final structure.
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of 2-(Ethylsulfonyl)ethanamine is achieved with high confidence through the systematic integration of three orthogonal analytical techniques. Mass spectrometry confirms the correct molecular weight (137.20 Da) and provides fragmentation data consistent with the proposed structure. Infrared spectroscopy validates the presence of the critical primary amine (-NH₂) and sulfonyl (-SO₂-) functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework, confirming the precise connectivity of the ethyl group and the ethanamine bridge. The convergence of these independent datasets provides a self-validating and definitive confirmation of the chemical structure, ensuring its identity and purity for application in research and development.
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